4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine
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Overview
Description
4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of chlorine and fluorine atoms at the 4, 5, and 6 positions, respectively, and a trichloromethyl group at the 2 position. It is known for its significant applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: It can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Similar in structure but lacks the trichloromethyl group.
2,4,5-Trichloropyrimidine: Contains an additional chlorine atom but no fluorine.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group instead of a trichloromethyl group.
Uniqueness: 4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine is unique due to the presence of both chlorine and fluorine atoms along with a trichloromethyl group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
4,5-dichloro-6-fluoro-2-(trichloromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl5FN2/c6-1-2(7)12-4(5(8,9)10)13-3(1)11 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNSEZMENVYMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)C(Cl)(Cl)Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl5FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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